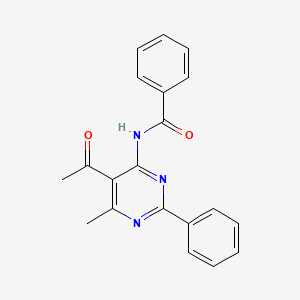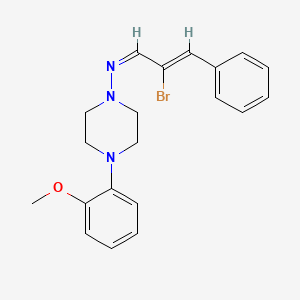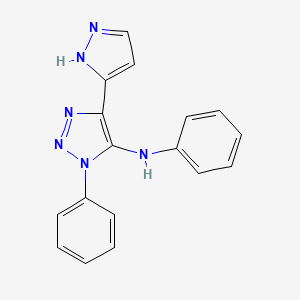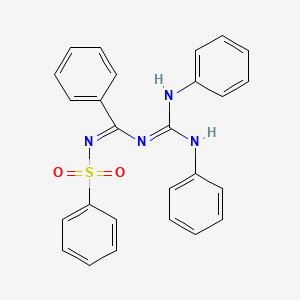
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide, commonly known as AMPK activator, is a chemical compound that has gained a lot of attention in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis.
作用機序
The mechanism of action of AMPK activator involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during periods of cellular stress such as low glucose or oxygen levels. AMPK activation leads to the phosphorylation of various downstream targets, which results in the promotion of glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
AMPK activator has been shown to have a number of biochemical and physiological effects. It has been shown to promote glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and prevent the development of type 2 diabetes. AMPK activator has also been shown to induce autophagy, which can prevent the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using AMPK activator in lab experiments is that it can be used to study the regulation of energy metabolism and cellular homeostasis. It can also be used to study the effects of autophagy on various diseases. However, one of the limitations of using AMPK activator in lab experiments is that it can be difficult to control the concentration and duration of exposure, which can affect the results of the experiment.
将来の方向性
There are several future directions for the study of AMPK activator. One potential direction is the development of new compounds that can activate AMPK with greater specificity and potency. Another potential direction is the study of the effects of AMPK activation on various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for controlling the concentration and duration of exposure to AMPK activator in lab experiments could lead to more accurate and reproducible results.
合成法
The synthesis of AMPK activator involves a series of chemical reactions that result in the formation of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide. The most common method for synthesizing this compound involves the reaction of 2-aminopyrimidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride and methyl iodide to yield the final product.
科学的研究の応用
AMPK activator has been extensively studied in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and promote glucose uptake and fatty acid oxidation in skeletal muscle cells. AMPK activator has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of various diseases.
特性
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-17(14(2)24)19(23-20(25)16-11-7-4-8-12-16)22-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXBWXLABRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)



![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)
